

SR-31747: A Comparative Analysis of its Receptor Binding Profile

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Compound of Interest		
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This guide provides a comparative analysis of the receptor binding profile of SR-31747, a ligand with known high affinity for sigma receptors. The information is intended to offer an objective overview of its performance based on available experimental data, aiding in the evaluation of its selectivity and potential for off-target effects.

Executive Summary

SR-31747 is a well-characterized ligand that demonstrates high affinity and selectivity for the sigma-1 (σ 1) receptor. It also interacts with the sigma-2 (σ 2) receptor, albeit with significantly lower affinity, and other related proteins such as the human sterol isomerase (also known as emopamil-binding protein) and the SR-31747A-binding protein 2 (SRBP-2). While its interaction with the sigma receptor family is well-documented, a comprehensive public profile of its cross-reactivity with other major receptor classes, including dopamine, serotonin, opioid, and adrenergic receptors, is not readily available. This guide summarizes the existing quantitative data on SR-31747's binding affinities and provides detailed experimental protocols relevant to the determination of these values.

Quantitative Binding Profile of SR-31747

The following table summarizes the known binding affinities of SR-31747 for various receptors and binding sites. This data is crucial for understanding the compound's potency and selectivity.



Target Receptor/Pr otein	Ligand	K_i_ (nM)	K_d_ (nM)	Assay Conditions	Source
Sigma-1 (σ1)	SR-31747	6.1	Radioligand binding assay	[Unpublished data, cited in secondary sources]	
Sigma-2 (σ2)	SR-31747	2583	Radioligand binding assay	[Unpublished data, cited in secondary sources]	•
SR-31747A- binding protein (SR- BP)	SR-31747A	0.15	Scatchard plot analysis	[1]	•
Rat Spleen Membranes	[³H]SR-31747	0.66	Radioligand binding assay	[2]	
SR-31747A- binding protein 2 (SRBP-2)	SR-31747A	10	Scatchard plot analysis	[N/A]	

Note: Data on the cross-reactivity of SR-31747 with dopamine, serotonin, opioid, and adrenergic receptors is not currently available in the public domain. Standard industry practice involves screening compounds against a panel of common off-target receptors (e.g., Eurofins Safety Panel, NIMH Psychoactive Drug Screening Program), but the results for SR-31747 have not been publicly disclosed.

Experimental Protocols

To provide a comprehensive understanding of how the binding affinities presented above are determined, a detailed protocol for a competitive radioligand binding assay is provided below. This method is a standard in vitro technique used to characterize the interaction of a test compound with a specific receptor.



Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

1. Objective: To determine the binding affinity (K_i_) of SR-31747 for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.

2. Materials:

- Receptor Source: Membranes prepared from cells or tissues expressing the human sigma-1 receptor (e.g., CHO-K1 cells stably expressing the receptor, or guinea pig brain homogenates).
- Radioligand:--INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.
- Test Compound: SR-31747.
- Non-specific Binding Control: Haloperidol (10 μΜ).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter and scintillation fluid.

3. Procedure:

- Membrane Preparation: Homogenize the receptor-expressing cells or tissues in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
- Assay Setup: In a 96-well plate, combine the following in a final volume of 200 μL:
- 50 μL of assay buffer (for total binding) or 10 μM Haloperidol (for non-specific binding).
- 50 μL of various concentrations of SR-31747 (typically in a series of 10-fold dilutions).
- 50 μL of --INVALID-LINK---Pentazocine at a final concentration close to its K_d_ value (e.g., 5 nM).
- 50 μL of the membrane preparation (typically 50-100 μg of protein).



- Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

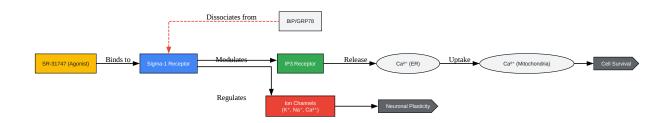
4. Data Analysis:

- Calculate the specific binding at each concentration of SR-31747 by subtracting the nonspecific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the absence of competitor).
- Plot the percentage of specific binding against the logarithm of the SR-31747 concentration.
- Determine the IC₅₀ value (the concentration of SR-31747 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations Signaling Pathway of the Sigma-1 Receptor

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by ligands like SR-31747 can modulate a variety of downstream signaling pathways, impacting cellular processes such as calcium signaling, ion channel function, and neuronal plasticity.





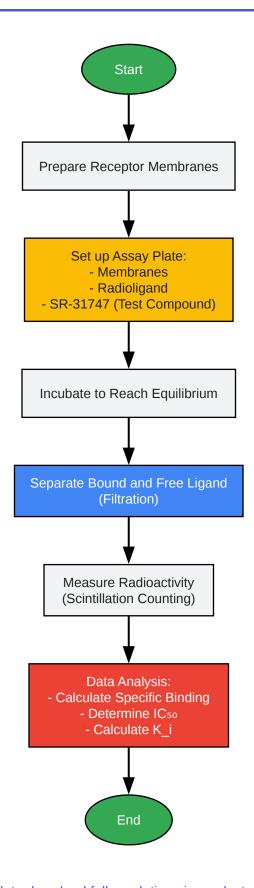
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Caption: Simplified signaling pathway of the Sigma-1 receptor upon agonist binding.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay, as described in the protocol above.





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References

- 1. Selective inhibition of monoamine oxidase in monoaminergic neurons in the rat brain -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions PubMed [pubmed.ncbi.nlm.nih.gov]
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